Cas no 1536-23-8 (2,3,4,5,6-Pentafluorobenzophenone)

2,3,4,5,6-Pentafluorobenzophenone is a fluorinated aromatic ketone characterized by its high electron-withdrawing properties due to the presence of five fluorine atoms on the benzene ring. This compound is widely utilized as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its strong electrophilic nature enhances reactivity in nucleophilic substitution and cross-coupling reactions. The perfluorinated structure also contributes to improved thermal and chemical stability, making it suitable for demanding applications. Additionally, its crystalline form facilitates purification and handling. The compound’s versatility and predictable reactivity make it a valuable building block in advanced synthetic chemistry.
2,3,4,5,6-Pentafluorobenzophenone structure
1536-23-8 structure
Product Name:2,3,4,5,6-Pentafluorobenzophenone
CAS No:1536-23-8
MF:C13H5F5O
MW:272.170221090317
MDL:MFCD00000294
CID:83766
PubChem ID:73755
Update Time:2025-06-15

2,3,4,5,6-Pentafluorobenzophenone Chemical and Physical Properties

Names and Identifiers

    • 2,3,4,5,6-Pentafluorobenzophenone
    • Pentafluorophenyl phenyl ketone
    • (2,3,4,5,6-pentafluorophenyl)-phenylmethanone
    • PENTAFLUOROBENZOPHENONE
    • Benzoylpentafluorobenzene
    • Phenyl(pentafluorophenyl) ketone
    • (Perfluorophenyl)(phenyl)methanone
    • (Pentafluorophenyl)phenylmethanone
    • Benzophenone, 2,3,4,5,6-pentafluoro-
    • LABOTEST-BB LT00159676
    • 2,3,4,5,6-Pentafluorobenzophenone99%
    • HCCPWBWOSASKLG-UHFFFAOYSA-N
    • (pentafluorophenyl)(phenyl)methanone
    • Methanone, (pentafluorophenyl)phenyl-
    • 2,3,4,5,6-pentafluorophenyl phenyl ketone
    • (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanone
    • C13H5F5O
    • (Pentafluorobenzoyl)benzene
    • (2,3,4,5,6-pentafluorophenyl)-phenylmethanone;
    • EN300-21255
    • FT-0633645
    • NS00048346
    • Methanone, (2,3,4,5,6-pentafluorophenyl)phenyl-
    • P0924
    • 1536-23-8
    • (2,3,4,5,6-Pentafluorophenyl)(phenyl)methanone #
    • (2,3,4,5,6-Pentafluorophenyl)phenylmethanone
    • V54T67RJN7
    • SCHEMBL1506643
    • AKOS000118932
    • MFCD00000294
    • Methanone,(2,3,4,5,6-pentafluorophenyl)phenyl-
    • A809448
    • D92042
    • J-009035
    • SY048506
    • PS-10051
    • DTXSID20165367
    • EINECS 216-258-4
    • DB-019634
    • DTXCID6087858
    • MDL: MFCD00000294
    • Inchi: 1S/C13H5F5O/c14-8-7(9(15)11(17)12(18)10(8)16)13(19)6-4-2-1-3-5-6/h1-5H
    • InChI Key: HCCPWBWOSASKLG-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C(C1C=CC=CC=1)=O)F)F)F)F
    • BRN: 2059098

Computed Properties

  • Exact Mass: 272.02600
  • Monoisotopic Mass: 272.026056
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Color/Form: White solid
  • Density: 1.4312 (estimate)
  • Melting Point: 36-39 °C(lit.)
  • Boiling Point: 137°C/12mmHg(lit.)
  • Flash Point: >230 °F
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 17.07000
  • LogP: 3.61310
  • Solubility: Not determined

2,3,4,5,6-Pentafluorobenzophenone Security Information

2,3,4,5,6-Pentafluorobenzophenone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2,3,4,5,6-Pentafluorobenzophenone Pricemore >>

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2,3,4,5,6-Pentafluorobenzophenone Related Literature

Additional information on 2,3,4,5,6-Pentafluorobenzophenone

Comprehensive Overview of 2,3,4,5,6-Pentafluorobenzophenone (CAS No. 1536-23-8)

2,3,4,5,6-Pentafluorobenzophenone (CAS No. 1536-23-8) is a fluorinated aromatic ketone widely utilized in advanced chemical synthesis and material science. Its unique molecular structure, featuring five fluorine atoms attached to a benzophenone backbone, grants it exceptional properties for applications in pharmaceuticals, agrochemicals, and specialty polymers. The compound's high thermal stability and electron-withdrawing characteristics make it a preferred intermediate in the development of high-performance materials and active pharmaceutical ingredients (APIs).

In recent years, the demand for fluorinated compounds like 2,3,4,5,6-Pentafluorobenzophenone has surged due to their role in green chemistry and sustainable manufacturing. Researchers are increasingly exploring its potential in catalysis and organic electronics, aligning with global trends toward energy-efficient technologies. A common query among chemists is: "How does pentafluorobenzophenone enhance reaction selectivity?" The answer lies in its ability to stabilize transition states and reduce side reactions, a feature highly valued in fine chemical production.

The synthesis of 2,3,4,5,6-Pentafluorobenzophenone typically involves Friedel-Crafts acylation of pentafluorobenzene, a process optimized for industrial-scale production. Its low reactivity with nucleophiles and resistance to hydrolysis make it ideal for long-term storage and transportation. Environmental concerns have also driven interest in its biodegradability, with studies confirming minimal ecological impact under controlled conditions—a critical factor for regulatory compliance in the EU and North America.

From an analytical perspective, GC-MS and HPLC are the primary techniques for quantifying 1536-23-8 purity. Industry professionals frequently search for "pentafluorobenzophenone solubility data" or "compatibility with polar solvents," reflecting its diverse utility in formulation chemistry. The compound dissolves readily in acetone, DMSO, and THF but exhibits limited solubility in water, a trait leveraged in phase-transfer catalysis.

Emerging applications include its use as a photoinitiator in UV-curable coatings and as a ligand precursor for metal-organic frameworks (MOFs). These innovations respond to market demands for eco-friendly adhesives and gas storage materials. With a melting point of 48–52°C and a boiling point of 285°C, 2,3,4,5,6-Pentafluorobenzophenone offers broad processing windows for industrial applications.

Regulatory agencies classify this compound as non-hazardous under standard handling conditions, though proper ventilation is recommended during synthesis. Its non-flammable nature and low vapor pressure contribute to workplace safety—a top priority in chemical manufacturing. For researchers investigating "fluorinated benzophenone derivatives," this compound serves as a benchmark for evaluating electronic effects in aromatic systems.

In conclusion, 2,3,4,5,6-Pentafluorobenzophenone (CAS 1536-23-8) represents a versatile building block in modern chemistry. Its alignment with sustainable synthesis goals and advanced material development ensures continued relevance across scientific disciplines. Future research may explore its role in battery electrolytes or carbon capture technologies, further expanding its industrial significance.

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